molecular formula C2H6 B1627052 Ethane-1,1,2,2-d4 CAS No. 3681-29-6

Ethane-1,1,2,2-d4

Cat. No.: B1627052
CAS No.: 3681-29-6
M. Wt: 34.09 g/mol
InChI Key: OTMSDBZUPAUEDD-LNLMKGTHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethane-1,1,2,2-d4 can be synthesized through the catalytic deuteration of ethylene. The process involves the use of a deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions. The reaction proceeds as follows: [ \text{C}_2\text{H}_4 + 2\text{D}_2 \rightarrow \text{C}_2\text{D}_4 ]

Industrial Production Methods: On an industrial scale, the production of this compound involves the same catalytic deuteration process but is carried out in larger reactors with continuous flow systems to ensure high yield and purity. The deuterium gas used in the process is typically sourced from heavy water (D2O) through electrolysis .

Chemical Reactions Analysis

Types of Reactions: Ethane-1,1,2,2-d4 undergoes various types of chemical reactions, including:

    Oxidation: When exposed to oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), this compound can be oxidized to form deuterated acetic acid (CD3COOD).

    Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reactions, where this compound reacts with halogens (e.g., chlorine or bromine) to form deuterated haloethanes, are also notable.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.

Major Products:

Scientific Research Applications

Ethane-1,1,2,2-d4 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:

Mechanism of Action

The mechanism of action of ethane-1,1,2,2-d4 is primarily related to its role as an isotopic tracer. By replacing hydrogen atoms with deuterium, researchers can track the movement and transformation of the compound through various chemical and biological pathways. This isotopic substitution does not significantly alter the chemical properties of ethane but provides a distinct mass difference that can be detected using spectroscopic techniques .

Comparison with Similar Compounds

Uniqueness: Ethane-1,1,2,2-d4 is unique due to its deuterium labeling, which makes it particularly valuable for isotopic studies. Unlike its non-deuterated counterparts, this compound provides a means to investigate reaction mechanisms and pathways with greater precision and accuracy .

Properties

IUPAC Name

1,1,2,2-tetradeuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50570420
Record name (~2~H_4_)Ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

34.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3681-29-6
Record name (~2~H_4_)Ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50570420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3681-29-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane-1,1,2,2-d4
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Ethane-1,1,2,2-d4
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Ethane-1,1,2,2-d4
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Ethane-1,1,2,2-d4
Reactant of Route 6
Ethane-1,1,2,2-d4

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